molecular formula C14H10ClN B14419600 1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine CAS No. 81593-15-9

1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine

Cat. No.: B14419600
CAS No.: 81593-15-9
M. Wt: 227.69 g/mol
InChI Key: RVZHGYYMTIKPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine is a complex organic compound characterized by its unique azirine ring fused with a phenanthrene structure.

Chemical Reactions Analysis

1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted phenanthrene derivatives .

Scientific Research Applications

1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

81593-15-9

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

1-chloro-1a,9b-dihydrophenanthro[9,10-b]azirine

InChI

InChI=1S/C14H10ClN/c15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-14H

InChI Key

RVZHGYYMTIKPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C(N3Cl)C4=CC=CC=C42

Origin of Product

United States

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